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Compound of Interest

2-Fluoro-4-methyl-5-
Compound Name:
(tributylstannyl)pyridine

Cat. No.: B596233

Technical Guide: 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, a
proposed synthetic pathway, and potential applications of 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine, a key building block in medicinal chemistry.

Core Structural Information

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a halogenated organotin compound
featuring a substituted pyridine core. The presence of a fluorine atom, a methyl group, and a
tributylstannyl moiety makes it a versatile reagent in cross-coupling reactions, particularly the
Stille coupling, for the synthesis of complex organic molecules.

Physicochemical Data

The key structural and physicochemical properties of 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine are summarized in the table below.
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Property Value Source
Molecular Formula CisH32FNSnN [1]
Molecular Weight 400.16 g/mol [1]

CAS Number 1245816-06-1 [1]
Physical Form Solid
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SMILES
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InChl 3-8-6(7)4-5;31-3-4-2;/h3-
4H,1H3;31,3-4H2,2H3;

CJIQSWYAAIGFPO-

InChl Ke
y UHFFFAOYSA-N

Note: Experimental spectroscopic data (*H NMR, 3C NMR, Mass Spectrometry) for 2-Fluoro-
4-methyl-5-(tributylstannyl)pyridine is not readily available in the public domain.
Researchers are advised to perform their own spectral analysis for characterization.

Proposed Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine is not explicitly available in the reviewed literature. However, a
plausible two-step synthetic route can be proposed based on established methodologies for the
synthesis of the precursor 2-fluoro-4-methyl-5-bromopyridine and the subsequent Stille-type
stannylation of aryl halides.

Step 1: Synthesis of 2-Fluoro-4-methyl-5-bromopyridine

The synthesis of the key intermediate, 2-fluoro-4-methyl-5-bromopyridine, can be achieved
from 2-amino-4-methylpyridine through a Sandmeyer-type reaction involving bromination
followed by a Balz-Schiemann reaction for fluorination. A detailed procedure for a similar
transformation has been described for related pyridine derivatives.[2]

Materials:
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2-Amino-4-methylpyridine
Acetonitrile

Sodium Bromide (NaBr)

Sodium Bromate (NaBrOs)

Sulfuric Acid (H2S0a)

Anhydrous Hydrogen Fluoride (HF)
Sodium Nitrite (NaNO2)

Ethyl acetate

Petroleum ether

Saturated sodium bicarbonate solution
Anhydrous sodium sulfate
Procedure:

» Bromination: In a flask equipped with a stirrer and under cooling (ice bath), dissolve 2-amino-
4-methylpyridine in acetonitrile. Separately, prepare an aqueous solution of sodium bromide
and sodium bromate. Slowly add the aqueous solution to the pyridine solution with
continuous stirring. Subsequently, add sulfuric acid dropwise while maintaining the cold
temperature. Allow the reaction to proceed at room temperature for several hours. Neutralize
the reaction mixture with a saturated sodium bicarbonate solution. Extract the product with
ethyl acetate, dry the organic layer with anhydrous sodium sulfate, and purify by
recrystallization from an ethyl acetate/petroleum ether system to yield 5-bromo-2-amino-4-
methylpyridine.[1]

Fluorination (Balz-Schiemann Reaction): Dissolve the obtained 5-bromo-2-amino-4-
methylpyridine in anhydrous hydrogen fluoride at a low temperature (-78 °C) in a suitable
vessel (e.g., a tetrafluoroethylene-lined reactor). Slowly add sodium nitrite to the solution.
After the addition is complete, allow the reaction to proceed for a specified time. Quench the
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reaction and extract the product with ethyl acetate. Dry the organic phase and purify the
product to obtain 2-fluoro-4-methyl-5-bromopyridine.[1]

Step 2: Synthesis of 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine

The final product can be synthesized from 2-fluoro-4-methyl-5-bromopyridine via a lithium-
halogen exchange followed by quenching with tributyltin chloride. A general procedure for a
similar transformation of 2-bromopyridine has been reported.[3]

Materials:

2-Fluoro-4-methyl-5-bromopyridine

e Anhydrous Tetrahydrofuran (THF)

e n-Butyllithium (n-BuLi) in hexane

e Tributyltin chloride

o Saturated ammonium chloride solution
o Ethyl acetate

» Saturated sodium chloride solution

e Anhydrous sodium sulfate

Procedure:

 In a flame-dried reaction flask under a nitrogen atmosphere, dissolve 2-fluoro-4-methyl-5-
bromopyridine in anhydrous THF.

e Cool the solution to -78 °C and slowly add n-butyllithium solution. Stir the mixture at this
temperature for approximately one hour.

o Slowly add tributyltin chloride to the reaction mixture at -78 °C and allow it to react for
several hours.
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o Gradually warm the reaction to room temperature and stir for an additional 30 minutes.
¢ Quench the reaction by the slow addition of a saturated ammonium chloride solution.

o Extract the product with ethyl acetate and wash the organic layer with a saturated sodium
chloride solution.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure to obtain the crude product.

 Purify the product by column chromatography to yield 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine.

Visualized Experimental Workflow

The proposed synthetic pathway is visualized in the following workflow diagram.

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine.

Application in Drug Development: Stille Cross-
Coupling

Organostannanes, such as 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine, are pivotal
reagents in the Stille cross-coupling reaction.[4][5] This palladium-catalyzed reaction forms a
carbon-carbon bond between the organostannane and an organic halide or triflate. Its
tolerance of a wide range of functional groups makes it a powerful tool in the synthesis of
complex molecules, including active pharmaceutical ingredients.[6][7]
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While specific examples of the use of 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine in drug
development are not prominently documented in the searched literature, its structure suggests
its utility in introducing the 2-fluoro-4-methyl-pyridin-5-yl moiety into a target molecule. This
fragment is of interest in medicinal chemistry due to the known effects of fluorine substitution
on the pharmacokinetic and pharmacodynamic properties of drug candidates.

The logical relationship of its application in a typical Stille coupling reaction is depicted below.

Reactants
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Caption: General scheme of a Stille cross-coupling reaction utilizing 2-Fluoro-4-methyl-5-
(tributylstannyl)pyridine.

Signaling Pathways

A review of the available scientific literature did not reveal any specific signaling pathways that
are directly modulated by 2-Fluoro-4-methyl-5-(tributylstannyl)pyridine or its immediate
derivatives. The primary role of this compound is as a synthetic intermediate. The biological
activity of the final products synthesized using this building block would determine their
interaction with specific signaling pathways. It is important to note that organotin compounds
can be toxic.[8]

Conclusion

2-Fluoro-4-methyl-5-(tributylstannyl)pyridine is a valuable, albeit not extensively
characterized, building block for organic synthesis. This guide provides its core structural
information and a plausible, detailed synthetic protocol based on established chemical
transformations. Its utility in drug discovery and development is primarily through its application
in Stille cross-coupling reactions to introduce a fluorinated methylpyridine moiety into novel
molecular entities. Further research is required to fully elucidate its reactivity and to explore the
pharmacological properties of the compounds derived from it. Researchers are advised to
perform thorough characterization and safety assessments when handling and utilizing this
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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